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Compound of Interest

Compound Name: Ethyl 2-phenylbutyrate

Cat. No.: B090181 Get Quote

Introduction

Ethyl 2-phenylbutyrate is an organic ester with applications in various fields, including as a

flavoring agent and in the synthesis of more complex molecules. Its structural elucidation and

quality control rely heavily on a combination of spectroscopic techniques. This guide provides a

detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data for Ethyl 2-phenylbutyrate, along with standardized

experimental protocols for these analytical methods. The information presented is intended for

researchers, scientists, and professionals in drug development and chemical analysis.

Data Presentation
The following tables summarize the expected spectroscopic data for Ethyl 2-phenylbutyrate
based on its chemical structure and established principles of organic spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~ 7.35 - 7.20 Multiplet 5H
Aromatic protons

(C₆H₅)

~ 4.15 Quartet 2H
Methylene protons (-

O-CH₂-CH₃)

~ 3.40 Triplet 1H
Methine proton (-

CH(Ph)-)

~ 2.10 - 1.90 Multiplet 2H
Methylene protons (-

CH₂-CH₃, benzylic)

~ 1.20 Triplet 3H
Methyl protons (-O-

CH₂-CH₃)

~ 0.90 Triplet 3H
Methyl protons (-CH₂-

CH₃, benzylic)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
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Chemical Shift (δ) (ppm) Assignment

~ 174 Carbonyl carbon (C=O)

~ 140 Quaternary aromatic carbon (ipso-C)

~ 128.5 Aromatic carbons (ortho/meta-C)

~ 127.5 Aromatic carbons (ortho/meta-C)

~ 126.5 Aromatic carbon (para-C)

~ 60.5 Methylene carbon (-O-CH₂)

~ 55 Methine carbon (-CH(Ph)-)

~ 27 Methylene carbon (-CH₂-CH₃, benzylic)

~ 14.0 Methyl carbon (-O-CH₂-CH₃)

~ 12.5 Methyl carbon (-CH₂-CH₃, benzylic)

Infrared (IR) Spectroscopy

Expected IR Absorption Bands (Neat Liquid)

Wavenumber (cm⁻¹) Intensity Assignment

~ 3080 - 3030 Medium Aromatic C-H stretch

~ 2965 - 2870 Strong Aliphatic C-H stretch

~ 1735 Strong C=O (ester) stretch

~ 1600, 1495, 1450 Medium to Weak C=C aromatic ring stretches

~ 1250 - 1150 Strong C-O (ester) stretch

~ 750, 700 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Mass Spectrometry (MS)
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Expected Major Fragments in Electron Ionization (EI) Mass Spectrum

m/z Proposed Fragment

192 [M]⁺ (Molecular Ion)

147 [M - OCH₂CH₃]⁺

119 [M - COOCH₂CH₃]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh approximately 10-20 mg of Ethyl 2-phenylbutyrate for ¹H NMR (or 50-

100 mg for ¹³C NMR) into a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the

vial.

Gently agitate the vial to ensure the sample is fully dissolved.

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5

mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans,

spectral width, relaxation delay).

Acquire the NMR spectrum.

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum using the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation and Analysis:

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile

solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of neat Ethyl 2-phenylbutyrate onto the center of the ATR crystal.

If using a pressure clamp, lower it to ensure good contact between the sample and the

crystal.

Acquire the IR spectrum of the sample. The instrument software will automatically ratio the

sample spectrum to the background spectrum to produce the final absorbance or

transmittance spectrum.

Mass Spectrometry (MS) with Electron Ionization (EI)

Sample Introduction and Ionization:
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The sample is introduced into the mass spectrometer, typically via a gas chromatograph

(GC-MS) for separation and purification, or a direct insertion probe.

The sample is volatilized in a high-vacuum environment.

The gaseous molecules are bombarded with a high-energy electron beam (typically 70

eV).

This bombardment results in the ejection of an electron from the molecule, forming a

positively charged molecular ion (M⁺), which may then undergo fragmentation.

Mass Analysis and Detection:

The resulting ions (molecular ion and fragment ions) are accelerated by an electric field.

The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer

(e.g., quadrupole, time-of-flight).

The separated ions are detected, and a mass spectrum is generated, which plots the

relative abundance of ions as a function of their m/z ratio.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic

compound like Ethyl 2-phenylbutyrate using a combination of spectroscopic methods.
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Spectroscopic Analysis Workflow for Ethyl 2-phenylbutyrate

Sample

Spectroscopic Techniques

Data Analysis

Structure Elucidation

Ethyl 2-phenylbutyrate

IR Spectroscopy NMR Spectroscopy Mass Spectrometry

Functional Groups
(e.g., C=O, C-O)

Connectivity & Stereochemistry
(¹H and ¹³C NMR)

Molecular Weight & Formula
(Molecular Ion & Fragments)

Final Structure of
Ethyl 2-phenylbutyrate

Click to download full resolution via product page

Caption: Workflow for structural determination.

Predicted Mass Spectrum Fragmentation of Ethyl 2-phenylbutyrate

This diagram illustrates the predicted fragmentation pathway of the Ethyl 2-phenylbutyrate
molecular ion under electron ionization conditions.
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Predicted EI-MS Fragmentation of Ethyl 2-phenylbutyrate

Major Fragments

Ethyl 2-phenylbutyrate
[M]⁺˙

m/z = 192

[M - OCH₂CH₃]⁺
m/z = 147

- •OCH₂CH₃

[M - COOCH₂CH₃]⁺
m/z = 119

- •COOCH₂CH₃

[C₇H₇]⁺
(Tropylium ion)

m/z = 91

- C₂H₄

Click to download full resolution via product page

Caption: Predicted fragmentation of Ethyl 2-phenylbutyrate.

To cite this document: BenchChem. [Spectroscopic Characterization of Ethyl 2-
Phenylbutyrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b090181#spectroscopic-data-for-ethyl-2-
phenylbutyrate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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